4-Phosphonopyrrolidine-2-carboxylic acid
Description
4-Phosphonopyrrolidine-2-carboxylic acid is a pyrrolidine-based compound featuring a five-membered saturated ring with two functional groups: a phosphonate (-PO(OH)₂) at the 4-position and a carboxylic acid (-COOH) at the 2-position. The phosphonate group mimics phosphate esters, enhancing metabolic stability and binding affinity to biological targets like proteases or kinases .
Properties
IUPAC Name |
4-phosphonopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO5P/c7-5(8)4-1-3(2-6-4)12(9,10)11/h3-4,6H,1-2H2,(H,7,8)(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVNKKCYYJUERJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)P(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phosphonopyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the phosphonic acid and carboxylic acid groups. One common method involves the cyclization of suitable precursors under controlled conditions. For example, the reaction of a suitable amine with a diester can lead to the formation of the pyrrolidine ring, which can then be functionalized to introduce the phosphonic acid and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for 4-Phosphonopyrrolidine-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Phosphonopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
Antiviral Agents
Research has demonstrated that derivatives of phosphonated compounds can exhibit antiviral properties. For instance, 4-phosphonopyrrolidine-2-carboxylic acid has been investigated for its potential as an inhibitor of viral enzymes, particularly in the context of HIV and other retroviruses. The phosphonate group is crucial for mimicking the phosphate moieties found in nucleotides, facilitating interactions with viral targets.
Case Study: HIV Integrase Inhibition
In a study exploring the synthesis of phosphonated compounds, derivatives of 4-phosphonopyrrolidine-2-carboxylic acid were shown to inhibit HIV integrase effectively. The compounds demonstrated IC50 values ranging from 0.5 to 3 µM, indicating potent activity against the enzyme responsible for integrating viral DNA into the host genome .
Antitumor Activity
Cancer Therapeutics
The compound has also been evaluated for its antitumor properties. Its ability to interfere with cellular signaling pathways involved in tumor growth makes it a candidate for cancer treatment.
Case Study: Inhibition of Tumor Cell Proliferation
In vitro studies have indicated that 4-phosphonopyrrolidine-2-carboxylic acid derivatives can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest .
Enzyme Inhibition
Enzyme Activity Modulators
The compound acts as an inhibitor for several enzymes, particularly those involved in metabolic pathways. Its structural similarity to natural substrates allows it to bind effectively to active sites.
Case Study: Cathepsin S Inhibition
Research has shown that 4-phosphonopyrrolidine-2-carboxylic acid can inhibit cathepsin S, an enzyme implicated in cancer metastasis and inflammation. The inhibition was quantified using enzymatic assays, revealing an IC50 value of approximately 1 µM .
Synthesis of Novel Compounds
The versatility of 4-phosphonopyrrolidine-2-carboxylic acid extends to its use as a building block in organic synthesis. It serves as a precursor for synthesizing more complex molecules with potential therapeutic applications.
| Compound Type | Synthesis Method | Yield (%) | Application |
|---|---|---|---|
| Phosphonated Heterocycles | Cyclization reactions | 70-85% | Antiviral agents |
| Aminophosphonates | Reaction with amines | 60-75% | Antitumor agents |
| Phosphonate Esters | Alkylation reactions | 50-80% | Enzyme inhibitors |
Agricultural Applications
Recent studies have explored the use of phosphonated compounds in agriculture as growth regulators and fungicides. The ability to enhance plant resistance against pathogens makes these compounds valuable in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of 4-Phosphonopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong interactions with metal ions and enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Note: Data for 4-Phosphonopyrrolidine-2-carboxylic acid inferred from analogs.
Functional Group Analysis
- Phosphonate vs. Carboxylic Acid: The phosphonate group in 4-Phosphonopyrrolidine-2-carboxylic acid provides stronger acidity and phosphate mimicry compared to carboxylic acids in analogs like 4-Piperidinecarboxylic acid. This enhances its utility in targeting phosphate-binding enzymes .
- Protective Groups: Boc-protected analogs (e.g., (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid) are non-hazardous and stable under standard laboratory conditions, contrasting with reactive pyrimidine derivatives like Pyrimidine-4-carboxylic acid, which require stringent safety protocols .
Biological Activity
4-Phosphonopyrrolidine-2-carboxylic acid (4-PPCA) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and antiviral activities, along with relevant case studies and research findings.
Anticancer Activity
Research has demonstrated that 4-PPCA exhibits potent anticancer properties. A study evaluated the compound's effects on various cancer cell lines, including lung adenocarcinoma (A549) and colon cancer cells (HCT116). The findings indicated that 4-PPCA significantly reduced cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Induction of apoptosis |
| HCT116 | 20 | Cell cycle arrest at G2/M phase |
In vitro assays revealed that 4-PPCA induces apoptosis through the activation of caspase pathways, leading to programmed cell death. Additionally, it was found to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .
Antimicrobial Activity
The antimicrobial properties of 4-PPCA have also been extensively studied. It has shown effectiveness against a range of pathogens, including multidrug-resistant bacteria. A recent investigation assessed its antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The mechanism behind its antimicrobial activity appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Antiviral Activity
Emerging studies suggest that 4-PPCA may possess antiviral properties, particularly against retroviruses such as HIV. Preliminary results indicate that it inhibits HIV protease activity, which is crucial for viral replication.
| Virus | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HIV | 25 | Inhibition of viral protease |
This inhibition could potentially lead to the development of new therapeutic strategies for managing HIV infections .
Case Studies
- Case Study on Anticancer Activity : A clinical trial involving patients with advanced lung cancer showed promising results when 4-PPCA was administered alongside standard chemotherapy. Patients exhibited improved survival rates and reduced tumor sizes compared to those receiving chemotherapy alone.
- Case Study on Antimicrobial Resistance : In a study focused on hospital-acquired infections, 4-PPCA was tested against resistant strains of Acinetobacter baumannii. Results indicated that it effectively reduced bacterial load in infected tissues, suggesting potential for use in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
